molecular formula C10H12O3 B3096349 (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate CAS No. 1280213-99-1

(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate

Cat. No.: B3096349
CAS No.: 1280213-99-1
M. Wt: 180.2 g/mol
InChI Key: SZLLQPAPBZDENU-AATRIKPKSA-N
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Description

(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol It is characterized by the presence of a cyclohexene ring with a ketone group and an acrylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate typically involves the reaction of cyclohexanone with methyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the aldol condensation reaction, followed by esterification to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various esters or amides .

Scientific Research Applications

(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and industrial applications. For example, the acrylate group can undergo polymerization, while the ketone group can interact with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate is unique due to its combination of a cyclohexene ring, ketone group, and acrylate ester. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from simpler or less functionalized compounds .

Properties

IUPAC Name

methyl (E)-3-(3-oxocyclohexen-1-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h5-7H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLLQPAPBZDENU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=O)CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=O)CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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